molecular formula C17H14Cl2O4 B13947993 2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-98-8

2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B13947993
CAS No.: 60012-98-8
M. Wt: 353.2 g/mol
InChI Key: UUZPLLNAZFSRON-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is a chemical compound with the molecular formula C17H14Cl2O4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety.

Preparation Methods

The synthesis of 2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves several steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 4-hydroxyphenyl-2-methylpropanoic acid in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid can be compared with other similar compounds, such as:

    Fenofibric acid: This compound has a similar structure but contains a chlorobenzoyl group instead of a dichlorobenzoyl group. It is used as a lipid-lowering agent in the treatment of hyperlipidemia.

    Clofibric acid: Another structurally related compound, clofibric acid, is used as a lipid-lowering agent and has a similar mechanism of action.

    Bezafibrate: This compound also shares structural similarities and is used to treat hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).

The uniqueness of this compound lies in its specific dichlorobenzoyl group, which may confer distinct biological activities and therapeutic potential .

Properties

CAS No.

60012-98-8

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

2-[4-(3,4-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-12-6-3-10(4-7-12)15(20)11-5-8-13(18)14(19)9-11/h3-9H,1-2H3,(H,21,22)

InChI Key

UUZPLLNAZFSRON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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